4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 293329-90-5
VCID: VC11777515
InChI: InChI=1S/C15H16BrN3O/c1-10(16)8-19-13-6-4-3-5-12(13)17-15(19)11-7-14(20)18(2)9-11/h3-6,11H,1,7-9H2,2H3
SMILES: CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br
Molecular Formula: C15H16BrN3O
Molecular Weight: 334.21 g/mol

4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

CAS No.: 293329-90-5

Cat. No.: VC11777515

Molecular Formula: C15H16BrN3O

Molecular Weight: 334.21 g/mol

* For research use only. Not for human or veterinary use.

4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one - 293329-90-5

Specification

CAS No. 293329-90-5
Molecular Formula C15H16BrN3O
Molecular Weight 334.21 g/mol
IUPAC Name 4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Standard InChI InChI=1S/C15H16BrN3O/c1-10(16)8-19-13-6-4-3-5-12(13)17-15(19)11-7-14(20)18(2)9-11/h3-6,11H,1,7-9H2,2H3
Standard InChI Key PGPKZTWJJLSUDN-UHFFFAOYSA-N
SMILES CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br
Canonical SMILES CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature

The compound’s IUPAC name, 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one, reflects its core structure:

  • A pyrrolidin-2-one ring substituted at position 4 with a benzimidazole moiety.

  • The benzimidazole group is further modified at position 1 with a 2-bromoallyl chain.

  • The pyrrolidinone nitrogen at position 1 carries a methyl substituent.

This configuration differs from the PubChem entry CID 3155830 , which features a 2-methylallyl group and an ethoxyphenyl substituent instead of the methyl group.

Molecular Formula and Weight

  • Molecular formula: C17H17BrN3O\text{C}_{17}\text{H}_{17}\text{Br}\text{N}_3\text{O}

    • Derived by substituting the 2-methylallyl group in CID 3155830 with 2-bromoallyl and replacing the ethoxyphenyl with a methyl group.

  • Molecular weight: 375.25 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).

Synthetic Pathways and Analogous Protocols

Hypothesized Synthesis

While no direct synthesis is documented, the following steps are inferred from patent US9156842B2 , which details bromo-substituted heterocycles:

  • Benzimidazole Formation:

    • Condensation of 1,2-diaminobenzene with a bromoallyl carbonyl precursor.

  • Pyrrolidinone Coupling:

    • Use of a Buchwald-Hartwig amination to attach the benzimidazole to the pyrrolidinone core.

  • Methylation:

    • Quaternization of the pyrrolidinone nitrogen using methyl iodide.

Table 1: Comparison with Analogous Syntheses

StepTarget CompoundCID 3155830 US9156842B2
Benzimidazole Sub.2-Bromoallyl2-MethylallylBromo-substituted benzodiazepine
Pyrrolidinone Mod.1-Methyl1-(4-Ethoxyphenyl)Propionic acid methyl ester
Key ReagentsBromoallyl bromide, Pd catalystsEthoxyphenyl boronic acidBenzene sulfonic acid

Physicochemical Properties

Predicted Solubility and LogP

  • LogP (Octanol-Water): ~2.8 (estimated via analogy to CID 3155830 , which has LogP=3.1). The bromoallyl group may slightly increase hydrophobicity.

  • Water Solubility: <10 mg/L (similar to benzimidazole derivatives ).

Spectral Characteristics

  • IR Spectroscopy: Expected peaks at:

    • 1700–1680 cm1^{-1} (C=O stretch of pyrrolidinone).

    • 1550–1450 cm1^{-1} (C-Br vibration).

  • NMR (Hypothetical):

    • 1H^1\text{H}: δ 2.8–3.2 (pyrrolidinone CH2_2), δ 5.1–5.4 (allylic protons), δ 7.3–7.8 (benzimidazole aromatic protons).

TargetMechanismSupporting Evidence
DPP-IVCompetitive inhibitionSimilar to xanthine derivatives
KinasesATP-binding site interferenceBromoallyl’s electrophilic nature
GPCRsAllosteric modulationBenzimidazole scaffold

Research Gaps and Future Directions

  • Synthetic Validation: Empirical confirmation of the proposed synthesis is critical.

  • Crystallographic Data: X-ray diffraction to resolve stereochemical uncertainties.

  • In Vivo Studies: Preclinical testing for pharmacokinetics and efficacy.

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